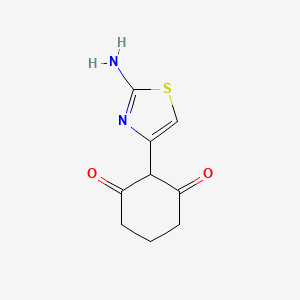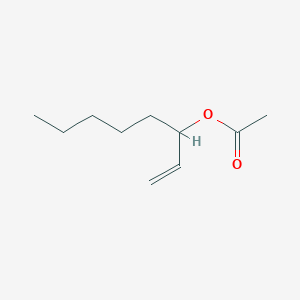
Acétate d'oct-1-én-3-yle
Vue d'ensemble
Description
1-Octen-3-yl acetate is a chemical compound with the molecular formula C10H18O2. It is an ester derived from acetic acid and oct-1-en-3-ol. This compound is known for its characteristic odor reminiscent of lavender and mushrooms. It exists as two enantiomers and can be obtained as a racemic mixture. 1-Octen-3-yl acetate is a component of lavender oil and is used in various fragrance and flavor applications .
Applications De Recherche Scientifique
1-Octen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for gas chromatography and mass spectrometry.
Biology: Studied for its role in plant-insect interactions and as a semiochemical in pest management.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of fragrances and flavors, particularly in the food and cosmetic industries
Mécanisme D'action
Target of Action
1-Octen-3-yl acetate is primarily used as a flavor and fragrance agent . It is known for its herbal odor and green type flavor . .
Pharmacokinetics
Its solubility in water is relatively low, with a value of 51.58 mg/L at 25°C , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 1-Octen-3-yl acetate’s action are largely related to its role as a flavor and fragrance agent. It is known to produce a herbal odor and green type flavor , contributing to the sensory properties of various products.
Analyse Biochimique
Biochemical Properties
1-Octen-3-yl acetate plays a significant role in various biochemical reactions. It interacts with enzymes such as lipoxygenase, which catalyzes the peroxidation of linoleic acid, leading to the formation of 1-octen-3-ol, a precursor of 1-octen-3-yl acetate . This interaction is crucial for the production of volatile compounds that contribute to the aroma of certain foods and essential oils . Additionally, 1-octen-3-yl acetate is involved in the modulation of redox states in cells, influencing the synthesis of oxylipins like methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .
Cellular Effects
1-Octen-3-yl acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in defense mechanisms. For instance, the production of 1-octen-3-ol, a related compound, primes cells for defense by upregulating the synthesis of signaling molecules . This compound also affects gene expression and cellular metabolism by modulating the redox state within cells, which can lead to the activation of host defense mechanisms .
Molecular Mechanism
The molecular mechanism of 1-Octen-3-yl acetate involves its interaction with specific biomolecules. It binds to enzymes such as lipoxygenase, facilitating the peroxidation of linoleic acid . This binding interaction is essential for the formation of 1-octen-3-ol, which is subsequently converted to 1-octen-3-yl acetate. Additionally, 1-octen-3-yl acetate may act as an enzyme inhibitor or activator, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Octen-3-yl acetate change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that 1-octen-3-yl acetate is relatively stable at room temperature but may degrade over extended periods . Long-term effects on cellular function have been observed, with changes in gene expression and cellular metabolism noted in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Octen-3-yl acetate vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing defense mechanisms. At high doses, it can exhibit toxic or adverse effects. For example, 1-octen-3-ol, a related compound, has been found to disrupt dopamine homeostasis in animal studies, suggesting potential toxicity at high concentrations .
Metabolic Pathways
1-Octen-3-yl acetate is involved in several metabolic pathways. It is produced from the peroxidation of linoleic acid, catalyzed by lipoxygenase, followed by cleavage of the resulting hydroperoxide . This compound interacts with enzymes and cofactors involved in the synthesis of oxylipins, which play a role in cellular signaling and defense mechanisms .
Transport and Distribution
Within cells and tissues, 1-Octen-3-yl acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The distribution of 1-octen-3-yl acetate is also affected by its solubility and affinity for different cellular components .
Subcellular Localization
1-Octen-3-yl acetate is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its function and activity . The subcellular localization of 1-octen-3-yl acetate is crucial for its role in modulating cellular processes and biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octen-3-yl acetate can be synthesized through the acetylation of oct-1-en-3-ol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, 1-Octen-3-yl acetate is produced by the esterification of oct-1-en-3-ol with acetic acid. This process involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oct-1-en-3-oic acid or oct-1-en-3-one.
Reduction: Oct-1-en-3-ol.
Substitution: Various substituted esters depending on the nucleophile used
Comparaison Avec Des Composés Similaires
1-Octen-3-yl acetate is similar to other acetate esters such as:
Linalyl acetate: Found in lavender oil, known for its floral scent.
Geranyl acetate: Present in various essential oils, with a sweet, fruity aroma.
Citronellyl acetate: Used in perfumery for its fresh, citrus-like fragrance.
Uniqueness: 1-Octen-3-yl acetate is unique due to its dual odor profile, combining lavender and mushroom-like scents. This makes it particularly valuable in creating complex fragrance compositions .
Propriétés
IUPAC Name |
oct-1-en-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-8-10(5-2)12-9(3)11/h5,10H,2,4,6-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDQRFOTHOBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051903 | |
| Record name | Oct-1-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 to 190.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Octen-3-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2442-10-6 | |
| Record name | 1-Octen-3-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octen-3-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octen-3-ol, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oct-1-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-1-en-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTEN-3-YL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PZ32LCA02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Octen-3-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary natural source of 1-Octen-3-yl acetate and what is its function?
A1: 1-Octen-3-yl acetate is a volatile compound found in the defensive secretions of the brown stink bug, Scaptocoris castanea. This insect is considered an agricultural pest. [] The compound is part of a complex mixture of aldehydes, alcohols, and hydrocarbons released by the insect's metathoracic glands as a defense mechanism. []
Q2: How does the presence of 1-Octen-3-yl acetate change during soy sauce fermentation?
A2: Research suggests that the concentration of 1-Octen-3-yl acetate increases during the long-term fermentation of soy sauce (over 12 months). [] This increase contributes to the complex flavor profile of the final product.
Q3: Has 1-Octen-3-yl acetate demonstrated any acaricidal activity?
A3: Yes, 1-Octen-3-yl acetate, along with its derivative 3,7-dimethyl-1-octen-3-ol, has been identified as a potential natural acaricide. Studies have shown promising results against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) and the stored food mite (Tyrophagus putrescentiae). []
Q4: Which plant species are known to contain 1-Octen-3-yl acetate in their essential oils?
A4: Several plant species have been found to contain 1-Octen-3-yl acetate in their essential oils. Some examples include:
- Hedeoma mandoniana []
- Plumbago europaea L. roots []
- Leucanthemum vulgare Lam. flowering tops []
- Ripe Bananas []
Q5: What is the molecular formula and molecular weight of 1-Octen-3-yl acetate?
A5: The molecular formula of 1-Octen-3-yl acetate is C10H18O2. Its molecular weight is 170.25 g/mol.
Q6: Are there any safety concerns regarding the use of 1-Octen-3-yl acetate in animal feed?
A6: The European Food Safety Authority (EFSA) has assessed the safety of 1-Octen-3-yl acetate for use as a flavoring in animal feed. Their findings concluded that it is safe for use at a level of 1 mg/kg of complete feed for most animal species, with a lower safe level of 0.6 mg/kg for cats. [] The assessment considered potential risks to the animals consuming the feed, as well as to humans who might consume products from those animals.
Q7: How can I find more information about analytical methods for detecting and quantifying 1-Octen-3-yl acetate?
A7: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Solid Phase Microextraction (SPME) [, ] are commonly used to identify and quantify 1-Octen-3-yl acetate in various samples. Exploring scientific literature and databases dedicated to analytical chemistry can provide further details on these methods and their validation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


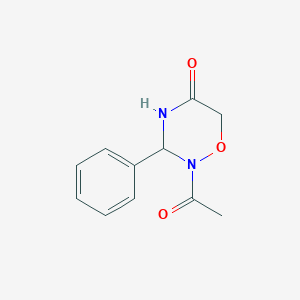
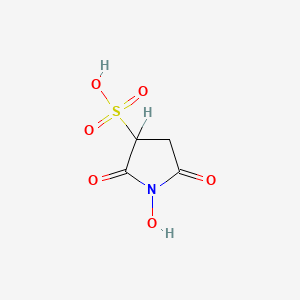
![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
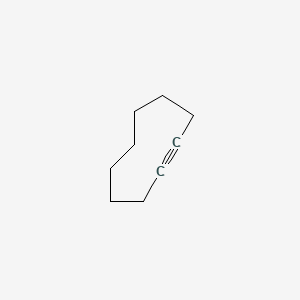
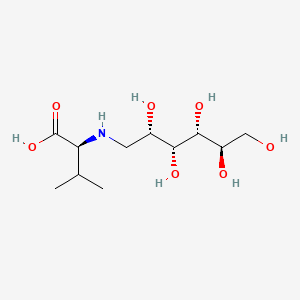
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)
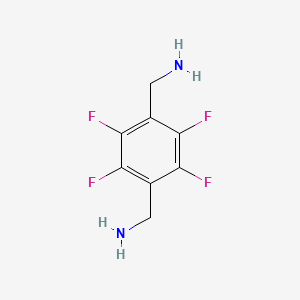
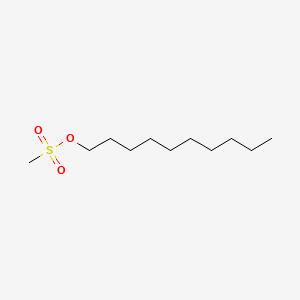
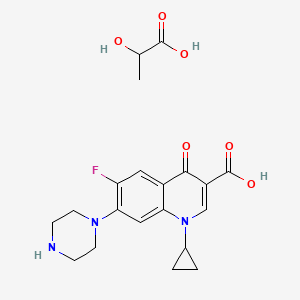

![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B1203986.png)
![1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1203987.png)
![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)
